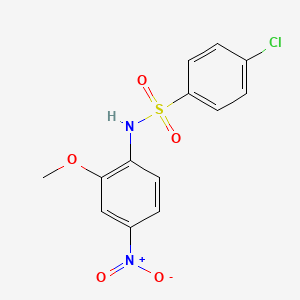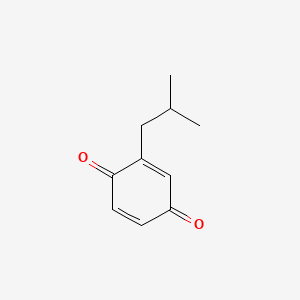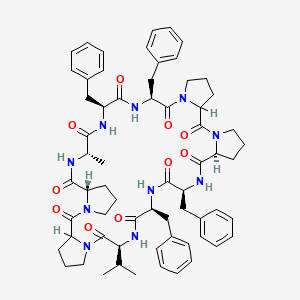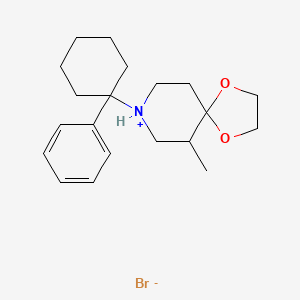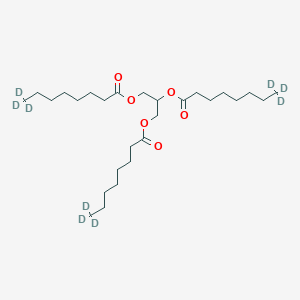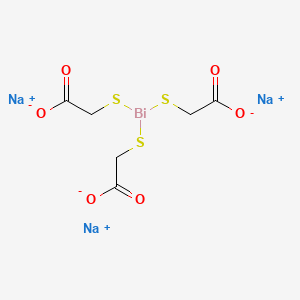
Sodium bismuth thioglycollate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bismuth thioglycollate is a chemical compound that combines the properties of bismuth, sodium, and thioglycolic acid. This compound has been explored for various applications, particularly in the fields of medicine and chemistry. Its unique combination of elements allows it to exhibit properties that are beneficial for specific scientific and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bismuth thioglycollate can be synthesized through a reaction involving bismuth salts and sodium thioglycollate. The typical reaction involves dissolving bismuth nitrate in water, followed by the addition of sodium thioglycollate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The compound is then purified through filtration and crystallization processes to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium bismuth thioglycollate undergoes several types of chemical reactions, including:
Oxidation: The thioglycollate component can be oxidized to form dithiodiglycollate.
Reduction: Bismuth in the compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The thioglycollate group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands can be introduced in the presence of catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Dithiodiglycollate and other sulfur-containing compounds.
Reduction: Reduced bismuth species.
Substitution: New thioglycollate derivatives with different functional groups.
Scientific Research Applications
Sodium bismuth thioglycollate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is employed in microbiological media to create anaerobic conditions, facilitating the growth of anaerobic bacteria.
Medicine: Historically, it has been used in the treatment of syphilis and other infections due to its antimicrobial properties.
Industry: It finds applications in the leather industry for depilation and in the cosmetics industry for hair removal products.
Mechanism of Action
Sodium bismuth thioglycollate can be compared with other bismuth and thioglycollate compounds:
Bismuth Subsalicylate: Used primarily for gastrointestinal disorders, it shares antimicrobial properties but lacks the thiol group.
Sodium Thioglycollate: Commonly used in microbiological media, it lacks the bismuth component and thus has different antimicrobial properties.
Bismuth Nitrate: Used in various chemical reactions, it does not have the reducing properties of thioglycollate.
Uniqueness: this compound’s uniqueness lies in its combination of bismuth and thioglycollate, providing both antimicrobial and reducing properties. This dual functionality makes it particularly useful in applications requiring both properties.
Comparison with Similar Compounds
- Bismuth Subsalicylate
- Sodium Thioglycollate
- Bismuth Nitrate
Properties
CAS No. |
150-49-2 |
|---|---|
Molecular Formula |
C6H6BiNa3O6S3 |
Molecular Weight |
548.3 g/mol |
IUPAC Name |
trisodium;2-[bis(carboxylatomethylsulfanyl)bismuthanylsulfanyl]acetate |
InChI |
InChI=1S/3C2H4O2S.Bi.3Na/c3*3-2(4)1-5;;;;/h3*5H,1H2,(H,3,4);;;;/q;;;+3;3*+1/p-6 |
InChI Key |
WFPLKLBJDHWTHE-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])S[Bi](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+].[Na+] |
Related CAS |
68-11-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


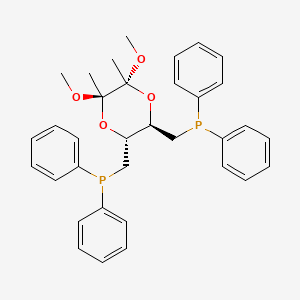

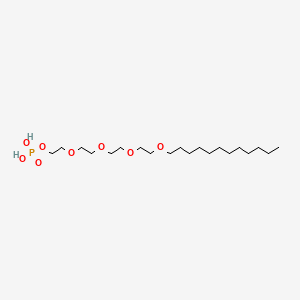

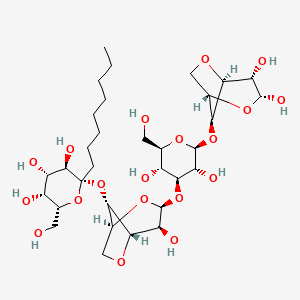

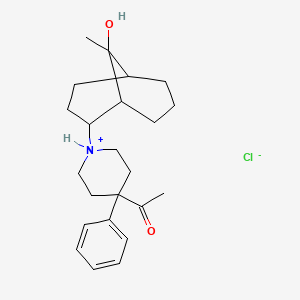
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
